HER2/neu (654-662) GP2

Immunology Cancer Vaccine T-cell Epitope

This is the native GP2 nonapeptide (IISAVVGIL) for HLA-A2-restricted CD8+ CTL induction. Critical for cancer vaccine development and as a wild-type control for altered peptide ligand engineering. Its distinct, weak HLA-A2 binding precludes generic substitution with analogs like AE37. Ideal for ELISpot-based immune monitoring and epitope spreading studies in clinical trials.

Molecular Formula C₄₂H₇₇N₉O₁₁
Molecular Weight 884.1 g/mol
CAS No. 160790-21-6
Cat. No. B549904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHER2/neu (654-662) GP2
CAS160790-21-6
Molecular FormulaC₄₂H₇₇N₉O₁₁
Molecular Weight884.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)O)N
InChIInChI=1S/C42H77N9O11/c1-14-23(10)30(43)37(56)51-34(25(12)16-3)41(60)47-28(19-52)36(55)45-26(13)35(54)49-32(22(8)9)39(58)50-31(21(6)7)38(57)44-18-29(53)48-33(24(11)15-2)40(59)46-27(42(61)62)17-20(4)5/h20-28,30-34,52H,14-19,43H2,1-13H3,(H,44,57)(H,45,55)(H,46,59)(H,47,60)(H,48,53)(H,49,54)(H,50,58)(H,51,56)(H,61,62)/t23-,24-,25-,26-,27-,28-,30-,31-,32-,33-,34-/m0/s1
InChIKeyXQIXDDUJIUUELO-JZOOTMHBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing HER2/neu (654-662) GP2 Peptide (CAS 160790-21-6) for Immunology and Vaccine R&D


HER2/neu (654-662) GP2 is a 9-amino acid nonapeptide (sequence: IISAVVGIL) derived from the transmembrane region of the human epidermal growth factor receptor 2 (HER2/neu) tumor-associated antigen [1]. It is a well-characterized HLA-A2-restricted epitope capable of inducing cytotoxic T lymphocytes (CTLs) reactive against HER2/neu-expressing tumors, with a well-established clinical profile as a vaccine candidate [2][3].

Why Sourcing an Unverified GP2 Analog Risks Compromising Your HER2 Immunotherapy Study


Direct substitution with a different HER2/neu peptide analog is not scientifically valid for immunology or vaccine studies. Each peptide represents a distinct epitope with unique HLA restriction profiles (e.g., GP2 is HLA-A2/A3-restricted for CD8+ T cells, while AE37 is HLA-promiscuous and stimulates CD4+ T cells) [1]. Furthermore, the native GP2 sequence exhibits very poor binding affinity to HLA-A2 [2], a critical biophysical property that is distinct from other analogs and is known to be altered by even single amino acid substitutions [3]. These fundamental differences in T-cell activation mechanism and MHC binding preclude generic interchangeability.

Quantitative Comparative Evidence for HER2/neu (654-662) GP2 (CAS 160790-21-6)


GP2 vs. E75: Comparable Cytotoxic T Lymphocyte Activity In Vitro

GP2-stimulated CD8+ T cells demonstrated comparable in vitro lysis of HER2/neu+ tumor targets when compared directly to the well-characterized HER2/neu peptide E75 [1].

Immunology Cancer Vaccine T-cell Epitope In Vitro Cytotoxicity

GP2 Phase I Clinical Trial: Induction of Peptide-Specific T-Cells

In a phase I clinical trial, vaccination with GP2 plus GM-CSF led to a statistically significant expansion of GP2-specific CD8+ T cells in breast cancer patients [1].

Immuno-oncology Cancer Vaccine Phase I Trial Immunogenicity Clinical Trial

GP2 Phase II Trial (NCT00524277): Disease-Free Survival in HER2+ Subgroup

In a randomized phase II trial, GP2 vaccination showed a strong trend toward improved clinical outcome in a pre-specified subgroup of patients with HER2-positive tumors [1].

Clinical Trial Phase II Breast Cancer Vaccine Efficacy Disease-Free Survival

GP2 vs. AE37: Distinct Mechanism of Action and HLA Restriction

GP2 is an HLA-A2-restricted peptide that elicits a CD8+ cytotoxic T lymphocyte response, in contrast to the AE37 peptide which is HLA-promiscuous and primarily stimulates a CD4+ T helper cell response [1].

Immunotherapy Vaccine Design CD8+ T-cell HLA Restriction

Modified GP2 Analogs Exhibit Enhanced HLA-A2 Binding Affinity

The native GP2 sequence has very low binding affinity for HLA-A2 [1]. Rational amino acid substitutions can significantly enhance this affinity, as demonstrated by the modified peptide '1F2L10V' which improved both binding and CTL recognition [2].

Peptide Engineering HLA-A2 Binding Altered Peptide Ligand Immunogenicity

Optimal R&D and Preclinical Applications for HER2/neu (654-662) GP2 (CAS 160790-21-6)


Development of CD8+ T-Cell-Based Cancer Vaccines Targeting HER2

The primary application for HER2/neu (654-662) GP2 is as an active ingredient in peptide-based cancer vaccines designed to elicit a CD8+ cytotoxic T-cell response against HER2/neu-expressing malignancies. Its proven ability to induce peptide-specific CD8+ T cells in human subjects [1] and its established safety profile in multiple clinical trials [2] make it a suitable choice for new vaccine formulations, combination immunotherapies, or novel adjuvant systems. The well-defined HLA-A2 restriction guides patient selection for future clinical studies [3].

In Vitro Immune Monitoring and Correlative Studies

The GP2 peptide is a critical reagent for in vitro immune monitoring assays, such as ELISpot, intracellular cytokine staining, or HLA-A2 tetramer analysis. These assays are used to detect and quantify GP2-specific CD8+ T-cell responses in patient samples from ongoing or completed clinical trials [1]. Its use as a defined antigen allows for the precise measurement of vaccine-induced immunity and can serve as a biomarker in correlative studies.

Altered Peptide Ligand (APL) Research

GP2 serves as the foundational 'wild-type' sequence for the rational design and testing of Altered Peptide Ligands (APLs) aimed at enhancing immunogenicity. Studies have shown that specific amino acid substitutions in GP2 (e.g., 1F2L10V) can dramatically improve HLA-A2 binding and subsequent T-cell activation [1][2]. Researchers focused on T-cell receptor engineering or improving peptide vaccine potency will require the native GP2 sequence as a critical control and starting material for generating these improved analogs.

Mechanistic Studies of CD8+ T-Cell Epitope Spreading

GP2 is a key reagent for investigating the phenomenon of 'epitope spreading,' where an immune response initiated against one antigen (e.g., the E75 vaccine) broadens to include other antigens from the same protein (e.g., GP2) [1]. This is a proposed mechanism for the durability and effectiveness of cancer vaccines. Procuring GP2 allows researchers to specifically track this immune diversification in preclinical models or patient samples, contributing to a deeper understanding of vaccine-induced immunity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for HER2/neu (654-662) GP2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.